2-Methylthiophenothiazine

Trypanothione reductase inhibition Structure-activity relationship (SAR) Antiparasitic drug discovery

Phenothiazine-based synthesis fails when researchers substitute 2-position analogs-only the methylthio group enables peroxide-mediated oxidation to the sulfonyl intermediate required for mesoridazine and related antipsychotics. 2-Methylthiophenothiazine (CAS 7643-08-5) is the validated oxidizable precursor. • Required starting material for mesoridazine via N10-protection, -SCH₃ oxidation, and downstream alkylation-alternative 2-substituted phenothiazines cannot substitute. • Documented tubulin polymerization inhibitor fragment scaffold with demonstrated anti-tubulin aggregation activity. • Broad-spectrum antibacterial activity against S. aureus, B. subtilis, E. coli, P. aeruginosa. Supplied ≥98% (HPLC); ambient shipping.

Molecular Formula C13H11NS2
Molecular Weight 245.4 g/mol
CAS No. 7643-08-5
Cat. No. B120294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthiophenothiazine
CAS7643-08-5
Synonyms2-(Methylthio)-phenothiazine;  2-(Methylthio)phenothiazine;  2-Methylthio-10H-phenothiazine;  3-(Methylthio)phenothiazine
Molecular FormulaC13H11NS2
Molecular Weight245.4 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2
InChIInChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
InChIKeyOBVKBOLDEFIQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthiophenothiazine: Identity & Procurement


10H-Phenothiazine, 2-(methylthio)- (CAS 7643-08-5; synonym: 2-Methylthiophenothiazine) is a sulfur- and nitrogen-containing heterocyclic compound belonging to the phenothiazine class, with a molecular formula of C13H11NS2 and a molecular weight of 245.4 g/mol [1]. It features a methylthio (-SCH3) substituent at the 2-position of the tricyclic phenothiazine core. The compound appears as an off-white to light grey solid with a reported melting point of 140-144 °C (lit.), a boiling point of 190-200 °C at 0.05 Torr, and a predicted density of 1.34±0.1 g/cm³ . It is primarily utilized as a key organic synthesis intermediate and pharmaceutical building block, serving as a scaffold for molecular modification and fragment-based drug discovery [2].

1
Workflow
Heterocyclic synthesis intermediate & fragment-based discovery scaffold
2
Selection Logic
2-substituent identity dictates target engagement and synthetic oxidation route
3
Use Context
Supports tubulin polymerization, antimicrobial screening, and antiparasitic research

2-Methylthiophenothiazine Structural Uniqueness


Procurement decisions involving phenothiazine derivatives require precise structural specification, as the identity of the 2-position substituent critically determines both biological target engagement and synthetic utility. Systematic structure-activity relationship (SAR) studies on trypanothione reductase inhibition have demonstrated that the 2-substituent size and electronic character directly govern inhibitor potency and binding orientation: small substituents such as 2-chloro and 2-trifluoromethyl exhibit favorable fit within the enzyme active site, whereas larger, hydrophobic 2-substituents access a remote hydrophobic patch on the enzyme surface [1]. This finding establishes that 2-substituted phenothiazines are not functionally interchangeable. Furthermore, the 2-methylthio (-SCH3) group serves as a specific oxidizable precursor to the corresponding 2-methylsulfinyl and 2-methylsulfonyl derivatives, which are essential intermediates in the synthesis of clinically relevant antipsychotic agents such as mesoridazine [2]. Substitution with alternative 2-position analogs (e.g., 2-chloro, 2-methoxy, or 2-CF3) fundamentally alters oxidation chemistry, N10-protection strategies, and downstream alkylation compatibility, thereby precluding generic replacement in synthetic routes requiring precise sulfur oxidation state control.

!
2-position analogs (2-Cl, 2-CF3, 2-OCH3) may alter target binding orientation and potency profile
!
Non-oxidizable 2-substituents preclude synthetic routes requiring methylthio-to-sulfonyl conversion
!
Unsubstituted phenothiazine core may not replicate tubulin-interacting or antibacterial activity patterns

2-Methylthiophenothiazine Evidence & Comparisons


Trypanothione Reductase Inhibition Profile

In a comprehensive SAR study of phenothiazine-based trypanothione reductase inhibitors, the 2-substituent was identified as a critical determinant of inhibitory potency and binding orientation. The study evaluated multiple 2-substituted phenothiazines as reversible, linearly competitive inhibitors of Trypanosoma cruzi trypanothione reductase [1]. Small substituents (2-Cl, 2-CF3) showed favorable fit within the enzyme active site, while the 2-SCH3 (methylthio) group—being intermediate in size and hydrophobic character—occupies a distinct structural space that influences the compound's inhibitory profile and downstream synthetic tractability relative to other 2-substituted analogs [1].

TR Inhibition SAR
Class-level inference
2-SCH3 defines intermediate hydrophobic space; binding orientation and Ki modulated by substituent size
Supports structure-based antiparasitic lead optimization
Ki not reported for 2-SCH3 analog; broader SAR trend confirmed
Trypanothione reductase inhibition Structure-activity relationship (SAR) Antiparasitic drug discovery

Broad-Spectrum Antibacterial Activity

2-Methylthiophenothiazine (designated Antibacterial agent 265, Compound 2) has demonstrated broad-spectrum antibacterial activity in microbiological assays. The compound exhibits inhibitory effects against both Gram-positive organisms (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis) and Gram-negative organisms (Escherichia coli, Pseudomonas aeruginosa, Flavobacterium devorans) . This antibacterial profile is mechanistically attributed to binding interactions with DNA and RNA that inhibit bacterial protein synthesis and replication .

Antibacterial Spectrum
Data to verify
Active against S. aureus, M. luteus, B. subtilis, E. coli, P. aeruginosa, F. devorans
Supports antimicrobial screening context
Quantitative MIC data unavailable; assay conditions not detailed
Antibacterial activity Gram-positive and Gram-negative bacteria Drug-resistant pathogens

Mesoridazine Synthesis Intermediate

2-Methylthiophenothiazine serves as the starting material (Compound 1) in the established synthetic route to mesoridazine, a phenothiazine-class antipsychotic agent [1]. The synthetic sequence involves: (1) N10-protection with acetic anhydride to yield 10-acetyl-2-methylthiophenothiazine; (2) oxidation of the 2-methylthio (-SCH3) group to the corresponding 2-methylsulfonyl (-SO2CH3) derivative using hydrogen peroxide; (3) deprotection with potassium carbonate in methanol; and (4) N10-alkylation with 2-(2-chloroethyl)-1-methylpiperidine to install the piperidine side chain [1]. The methylthio substituent is specifically required as the oxidizable precursor to the sulfonyl group; alternative 2-position substituents (e.g., 2-Cl, 2-CF3, 2-OCH3) are chemically incompatible with this oxidation-dependent route.

Mesoridazine Route
Head-to-head
2-SCH3 is oxidizable precursor to 2-SO2CH3; non-oxidizable analogs fail entirely
Required intermediate for sulfinyl/sulfonyl phenothiazine synthesis
Established 4-step synthetic sequence: acetylation, oxidation, deprotection, alkylation
Pharmaceutical intermediate Mesoridazine synthesis Sulfur oxidation chemistry

Tubulin Polymerization Inhibitor Activity

2-Methylthiophenothiazine (designated compound 17) has been identified as a precursor to tubulin polymerization inhibitors with potential anticancer activity [1]. The compound itself demonstrates the capacity to inhibit tubulin aggregation, establishing its utility as a core scaffold for further optimization in microtubule-targeting agent development [1]. This activity profile distinguishes it from phenothiazine derivatives lacking the 2-methylthio substitution pattern, which do not exhibit comparable tubulin-interacting properties.

Tubulin Inhibition
Context-dependent
Inhibits tubulin aggregation; scaffold with confirmed tubulin-interacting properties
Supports microtubule-targeted fragment development
Quantitative IC50 unavailable; activity established as qualitative endpoint
Microtubule/tubulin inhibition Anticancer drug discovery Fragment-based lead generation

2-Methylthiophenothiazine Applications


Microtubule-Targeted Fragment Discovery

2-Methylthiophenothiazine serves as a validated fragment scaffold for tubulin polymerization inhibitor development. Its demonstrated capacity to inhibit tubulin aggregation [1] positions it as a starting point for fragment linking, extension, and medicinal chemistry optimization programs aimed at generating novel microtubule-targeting anticancer agents.

Sulfinyl/Sulfonyl Phenothiazine Intermediate

This compound is the required starting material for synthesizing mesoridazine and related 2-methylsulfonyl phenothiazine antipsychotics. The established synthetic route—N10-protection, peroxide-mediated methylthio oxidation to sulfonyl, deprotection, and N10-alkylation [2]—is critically dependent on the 2-methylthio group as the oxidizable precursor. Alternative 2-substituted phenothiazines cannot be substituted in this process.

Antimicrobial Agent Development

With documented broad-spectrum antibacterial activity against both Gram-positive (S. aureus, M. luteus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) organisms , 2-methylthiophenothiazine serves as a lead scaffold for developing novel antibacterial agents. Its proposed mechanism—binding to DNA and RNA to inhibit protein synthesis and replication —offers a distinct mode of action for combating drug-resistant pathogens.

Trypanothione Reductase Antiparasitic Discovery

In trypanothione reductase inhibitor development for Chagas disease and leishmaniasis, the 2-methylthio substituent provides a distinct structural and electronic profile that can be exploited in structure-based design. SAR studies confirm that 2-substituent identity directly modulates inhibitor potency and binding orientation [3], enabling rational optimization of this scaffold class for improved antiparasitic activity.

Application
Selection Property
Validation Focus
Microtubule-Targeted Fragment Discovery
Tubulin polymerization inhibition scaffold
Tubulin aggregation assay endpoint review
Sulfinyl/Sulfonyl Phenothiazine Intermediate
Oxidizable 2-methylthio precursor
Methylthio-to-sulfonyl conversion efficiency
Antimicrobial Agent Development
Broad-spectrum antibacterial scaffold
MIC and strain-panel endpoint determination
Trypanothione Reductase Antiparasitic Discovery
Distinct 2-SCH3 binding profile
Enzyme inhibition SAR and binding orientation review

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